molecular formula C18H15N3O3 B5754413 N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide

N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide

Cat. No. B5754413
M. Wt: 321.3 g/mol
InChI Key: IVERNAGHYRYCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide, commonly known as BMDQ, is a synthetic compound with potential applications in various fields of scientific research. BMDQ belongs to the class of quinoline derivatives and has been extensively studied for its diverse biological and pharmacological properties.

Mechanism of Action

The mechanism of action of BMDQ is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BMDQ has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemical and Physiological Effects:
BMDQ has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cellular processes. BMDQ has also been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes. The compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BMDQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easy to study its biological effects. BMDQ is also stable and can be easily stored for long periods of time. However, the compound has some limitations. BMDQ is not water-soluble and requires the use of organic solvents for its preparation and use in experiments. The compound is also relatively expensive and requires careful optimization of reaction conditions for its synthesis.

Future Directions

BMDQ has potential applications in various fields of scientific research. Further studies are needed to fully understand the mechanism of action of BMDQ and to identify its molecular targets. The compound has potential applications as an antimicrobial and anticancer agent. Future studies could focus on developing BMDQ derivatives with improved biological activity and reduced toxicity. The compound could also be used as a lead compound for the development of new drugs with diverse pharmacological properties.

Synthesis Methods

The synthesis of BMDQ involves the condensation of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate in the presence of benzoyl chloride. The resulting product is then subjected to acetylation and cyclization to obtain BMDQ. The overall synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure BMDQ.

Scientific Research Applications

BMDQ has been extensively studied for its diverse biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. BMDQ has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. The compound has been used in various studies to investigate the mechanism of action of other drugs and to develop new drug leads.

properties

IUPAC Name

N'-benzoyl-1-methyl-2-oxoquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-21-15-10-6-5-9-13(15)14(11-16(21)22)18(24)20-19-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVERNAGHYRYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide

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